molecular formula C16H21N3O2 B069482 Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate CAS No. 186650-98-6

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

Cat. No. B069482
M. Wt: 287.36 g/mol
InChI Key: WIBWVYVIBJOVIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate involves condensation reactions, typically starting from cyanobenzene derivatives and piperazine under basic conditions. The use of coupling agents like carbodiimides enhances the efficiency of esterification with tert-butyl carboxylates. An example includes the synthesis of closely related tert-butyl piperazine-1-carboxylate derivatives, showcasing the general strategy for incorporating various substituents onto the piperazine nucleus (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate and its derivatives is characterized using techniques like X-ray diffraction (XRD), NMR spectroscopy, and mass spectrometry. These compounds typically crystallize in the monoclinic crystal system, exhibiting intermolecular interactions such as hydrogen bonding and π–π stacking, contributing to their stability and packing in the solid state. The precise geometrical parameters, including bond lengths and angles, are determined through XRD (Mamat et al., 2012).

Chemical Reactions and Properties

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. It can participate in nucleophilic substitution reactions, where the cyanophenyl moiety acts as an electrophile. Furthermore, the ester group provides a site for hydrolysis or reduction reactions, enabling the modification of the carboxylate moiety for further functionalization. The presence of the piperazine ring allows for selective transformations, such as N-alkylation, offering pathways to diversify the compound's chemical structure (Yang et al., 2021).

Scientific Research Applications

Synthesis and Industrial Application

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate plays a significant role in the synthesis of various pharmaceutical compounds due to its reactive functional groups. For example, in the synthesis of Vandetanib, a therapeutic agent for the treatment of certain types of cancer, this compound is involved in a multi-step synthetic route that includes substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to yield the final product. This process demonstrates the compound's versatility and commercial value in pharmaceutical manufacturing, offering favorable yields and significant commercial potential (Mi, 2015).

Environmental and Ecotoxicological Studies

Research on environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants, which can include derivatives similar to tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, highlights the compound's environmental impact. These studies have detected such compounds in various environmental matrices, indicating widespread usage and potential ecological effects. Toxicity studies suggest some of these compounds may exhibit hepatic toxicity, endocrine-disrupting effects, or even carcinogenicity. The research underscores the need for future studies to investigate contamination, environmental behaviors, toxicity effects, especially on infants, and the development of compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Therapeutic Research and Drug Design

Piperazine derivatives, such as tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, have been extensively studied for their therapeutic potential. These compounds are foundational in the design of drugs with a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Research emphasizes the flexibility of the piperazine scaffold in drug discovery, where modifications to the substitution pattern can significantly impact the medicinal potential of the resultant molecules. This flexibility suggests piperazines' role in the rational design of molecules for various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, and wearing protective gloves and eye protection .

Future Directions

While specific future directions for Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate are not mentioned in the search results, similar compounds have been used as building blocks in the synthesis of several novel organic compounds . These compounds have shown a wide range of biological activities, suggesting potential applications in drug discovery .

properties

IUPAC Name

tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBWVYVIBJOVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383732
Record name tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

CAS RN

186650-98-6
Record name tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-bromobenzonitrile (.5 g, 2.75 mmol) dissolved in dry THF (10 mL) was added tert-butyl piperazine-1-carboxylate (0.512 g, 2.75 mmol), Sodium-t- butoxide (0.792 g, 8.24 mmol) and purged with N2 gas for 10 min followed by the addition of 2-(Dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl (0.131 g, 0.27 mmol)and Palladium II acetate (0.062 g, 0.27 mmol). The contents were further purged with N2 gas for further 10 min and heated at 85 °C for 2 h. The reaction mass was concentrated and the reside diluted with water and extracted with ethyl acetate . The combined organic extracts were washed with brine solution and dried over anhydrous sodium sulphate. The organic layer was evaporated under reduced pressure to obtain the crude product which was purified by 60-120 mesh silica gel column chromatography using 25% Ethyl acetate : Hexanes mixture to obtain tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (0.650 g, 82 %) as a white solid. m/z (ES+), M+ = 288.4
Quantity
0.00824 mol
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0.01 L
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0.00275 mol
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Synthesis routes and methods II

Procedure details

A mixture of 4-fluorobenzonitrile (3.6 g) and N-tert-butyloxycarbonylpiperazine (5.58 g) in acetonitrile (60 mL) was heated at 80° C. for 72 hours. The reaction mixture was then cooled to room temperature and then treated with a mixture of sodium bicarbonate solution and ethyl acetate (300 mL, 1:1, v/v). The organic phase was separated and then evaporated. The residue was subjected to chromatography on silica gel eluting with a mixtures of heptane and ethyl acetate (from 3:7 to 1:1, v/v) to give the title compound (2 g) as a white solid.
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3.6 g
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reactant
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5.58 g
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60 mL
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